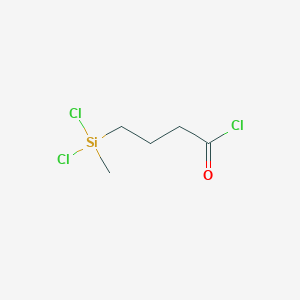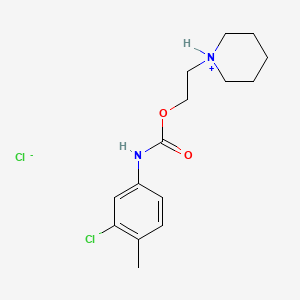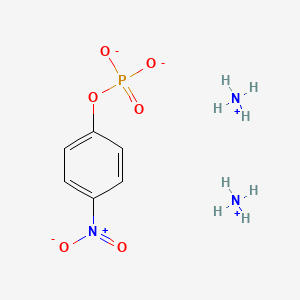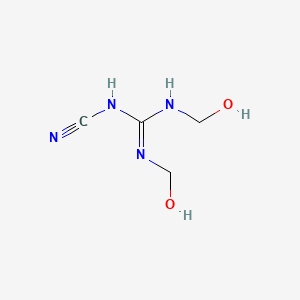
Dihydrogen hexabromo iridate(IV) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen hexabromo iridate(IV) hydrate is a coordination compound consisting of iridium in the +4 oxidation state, coordinated with six bromide ions and two hydrogen ions, along with water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen hexabromo iridate(IV) hydrate typically involves the reaction of iridium metal or iridium(IV) oxide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ir+6HBr+H2O→H2[IrBr6]⋅H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reagents, and purification steps to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen hexabromo iridate(IV) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Bromide ions can be substituted with other ligands, such as chloride or cyanide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using appropriate ligands in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds or elemental iridium.
Substitution: Complexes with different ligands, such as dihydrogen hexachloro iridate(IV) hydrate.
Aplicaciones Científicas De Investigación
Dihydrogen hexabromo iridate(IV) hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iridium compounds and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its cytotoxic properties.
Industry: Utilized in the production of iridium-based catalysts for various industrial processes, including hydrogenation and oxidation reactions.
Mecanismo De Acción
The mechanism of action of dihydrogen hexabromo iridate(IV) hydrate involves its interaction with molecular targets, such as enzymes or cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the induction of cellular damage, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dihydrogen hexachloro iridate(IV) hydrate: Similar structure but with chloride ions instead of bromide.
Dihydrogen hexacyano iridate(IV) hydrate: Contains cyanide ions instead of bromide.
Dihydrogen hexafluoro iridate(IV) hydrate: Contains fluoride ions instead of bromide.
Uniqueness
Dihydrogen hexabromo iridate(IV) hydrate is unique due to the presence of bromide ions, which can influence its chemical reactivity and interactions with other molecules. The bromide ions can participate in specific substitution reactions and affect the compound’s solubility and stability.
Propiedades
Fórmula molecular |
Br6H4IrO |
|---|---|
Peso molecular |
691.7 g/mol |
Nombre IUPAC |
hexabromoiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Clave InChI |
CNJWGIXPJDCTIB-UHFFFAOYSA-J |
SMILES canónico |
[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)

![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)






![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

